3-Ethoxy-4-propoxybenzaldehyde
Description
Contextualization within Benzaldehyde (B42025) Derivative Chemistry
Benzaldehyde derivatives are a class of organic compounds that have been widely investigated for their applications in life sciences and organic synthesis. ontosight.aiontosight.ai Their diverse functionalities allow them to serve as key intermediates in the creation of pharmaceuticals, agrochemicals, and other specialized chemicals.
Significance of Benzaldehyde Derivatives in Organic Synthesis and Life Sciences
Benzaldehyde and its derivatives are fundamental building blocks in organic chemistry. smolecule.com The aldehyde functional group is particularly reactive, participating in a variety of chemical transformations that allow for the construction of complex molecular architectures. smolecule.comorientjchem.org In the life sciences, these compounds have been explored for a range of potential biological activities, including antimicrobial and antitumor properties. ontosight.aimedchemexpress.com The specific substitutions on the benzaldehyde ring can significantly influence the compound's chemical and biological properties. ontosight.ai
Role as a Synthetic Precursor and Building Block
The utility of benzaldehyde derivatives as synthetic precursors is well-documented. ontosight.ai They are often employed as starting materials for multi-step syntheses. smolecule.com For example, the aldehyde group can be readily converted to other functional groups, or it can participate in carbon-carbon bond-forming reactions, which are crucial steps in the synthesis of many organic molecules. The presence of other substituents on the aromatic ring, such as the ethoxy and propoxy groups in 3-Ethoxy-4-propoxybenzaldehyde, provides additional sites for chemical modification, further expanding their synthetic utility.
Research Trajectories of this compound and Related Analogues
The academic interest in this compound is often considered in relation to its more well-known analogues. A comparative analysis helps to elucidate the unique properties conferred by its specific substitution pattern.
Comparative Analysis with 3-Ethoxy-4-hydroxybenzaldehyde (B1662144) (Ethyl Vanillin)
Ethyl vanillin (B372448), or 3-ethoxy-4-hydroxybenzaldehyde, is a widely used flavoring agent with a chemical structure very similar to that of this compound. wikipedia.orgnist.gov The key difference is the presence of a hydroxyl group in ethyl vanillin versus a propoxy group. wikipedia.org This seemingly small change has significant implications for the molecule's properties. The hydroxyl group in ethyl vanillin can participate in hydrogen bonding, which influences its physical properties and reactivity. nih.gov In contrast, the propoxy group in this compound makes the molecule more lipophilic. Ethyl vanillin is prepared from catechol through a multi-step process involving ethylation and condensation with glyoxylic acid. wikipedia.org
Distinctions and Commonalities with 3-Ethoxy-4-methoxybenzaldehyde (B45797)
Another important analogue is 3-ethoxy-4-methoxybenzaldehyde. nih.gov This compound is an intermediate in the synthesis of the pharmaceutical apremilast. google.com The primary distinction between this compound and this compound is the substituent at the 4-position: a methoxy (B1213986) group versus a propoxy group. This difference in the length of the alkoxy chain can affect the molecule's physical properties, such as its melting and boiling points, as well as its solubility in various solvents. Both compounds, however, share the core 3-ethoxybenzaldehyde (B1676413) structure and are synthesized through similar etherification reactions. google.com
Related Structures in Academic Investigations
The broader family of substituted benzaldehydes is a rich area of academic inquiry. Researchers have investigated a wide range of related structures to explore the effects of different substituents on the properties and reactivity of the benzaldehyde core. Some examples include:
3-ethoxy-4-isopropoxybenzaldehyde : This isomer of this compound, with a branched isopropyl group instead of a linear propyl group, offers a point of comparison for steric effects. uni.lu
3-bromo-4-propoxybenzaldehyde : The introduction of a halogen atom, such as bromine, significantly alters the electronic properties of the aromatic ring and provides a handle for further chemical transformations like cross-coupling reactions. uni.lu
The study of these and other related structures, such as 3-bromo-5-ethoxy-4-propoxybenzaldehyde (B2474721) fluorochem.co.uk, 3-ethoxy-5-iodo-4-propoxybenzaldehyde (B2512018) aksci.com, and 3-allyl-5-methoxy-4-propoxy-benzaldehyde (B1274584) , continues to provide valuable insights into the structure-activity relationships within this important class of compounds.
Structure
2D Structure
Properties
IUPAC Name |
3-ethoxy-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHLMEIZTKTCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343021 | |
| Record name | 3-Ethoxy-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350988-41-9 | |
| Record name | 3-Ethoxy-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Ethoxy 4 Propoxybenzaldehyde
Established Synthetic Routes
The most common and well-documented methods for synthesizing 3-Ethoxy-4-propoxybenzaldehyde involve the stepwise introduction of ethoxy and propoxy groups onto a dihydroxybenzaldehyde backbone or the alkylation of a mono-alkoxylated precursor.
Alkylation Reactions in the Synthesis of Alkoxybenzaldehydes
Alkylation, particularly the Williamson ether synthesis, is a cornerstone in the production of alkoxybenzaldehydes. youtube.com This reaction involves the deprotonation of a hydroxyl group by a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether linkage. youtube.com In the context of this compound synthesis, this involves the etherification of phenolic hydroxyl groups. researchgate.net
The sequence of adding the ethoxy and propoxy groups can be varied depending on the starting material. For instance, starting with 3,4-dihydroxybenzaldehyde (B13553), one could first introduce the ethoxy group and then the propoxy group, or vice-versa. The regioselectivity of this process is critical and can be influenced by the relative acidity of the two hydroxyl groups and the reaction conditions employed. nih.gov
Reaction Conditions and Yield Optimization
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are manipulated include the choice of base, solvent, temperature, and catalyst. biomedres.usbeilstein-journals.org
Common bases used in these alkylation reactions include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). google.com The solvent choice is also crucial; polar aprotic solvents like dimethylformamide (DMF) are often used as they can dissolve the reactants and facilitate the nucleophilic substitution. nih.gov Reaction temperatures are typically elevated to ensure a reasonable reaction rate, often in the range of 80–120°C. smolecule.com
To enhance reaction efficiency and yield, phase-transfer catalysis (PTC) is frequently employed. researchgate.netfzgxjckxxb.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride, facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is present. biomedres.usgoogle.comgoogle.com This technique accelerates the reaction rate and can lead to higher yields under milder conditions. biomedres.usfzgxjckxxb.com For example, the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) using bromoethane (B45996) in the presence of sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium fluoride (B91410) has been shown to achieve yields of up to 96.1%. google.com
| Parameter | Condition | Impact on Synthesis |
|---|---|---|
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Deprotonates the phenolic hydroxyl group to form the reactive alkoxide. google.com |
| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) | A polar aprotic solvent enhances nucleophilicity and dissolves reactants. nih.govsmolecule.com |
| Alkylating Agent | Propyl bromide, Ethyl iodide | Provides the alkyl group for the ether linkage. nih.gov |
| Catalyst | Tetrabutylammonium Bromide, Benzyltriethylammonium Chloride | Facilitates inter-phase transfer of reactants, increasing reaction rate and yield. google.comgoogle.com |
| Temperature | 80-120°C | Affects reaction kinetics; higher temperatures can lead to side reactions if not optimized. smolecule.com |
Precursor Compounds and Starting Materials
The choice of starting material is a critical aspect of the synthetic strategy for this compound. Several precursor compounds can be utilized, each offering a different synthetic route.
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): While not a direct precursor to the title compound due to the methoxy (B1213986) group, the synthesis of the related 3-ethoxy-4-methoxybenzaldehyde from isovanillin provides a well-documented analogue for the alkylation step. google.comprepchem.com This process involves the ethylation of the hydroxyl group of isovanillin. google.com
3-Ethoxy-4-hydroxybenzaldehyde (B1662144) (Ethyl Vanillin): This is a key and direct precursor. uky.edu The synthesis of the final product from this starting material involves a straightforward propylation of the remaining hydroxyl group using a propyl halide (e.g., propyl bromide) in the presence of a base. Ethyl vanillin (B372448) itself can be synthesized from 3,4-dihydroxybenzaldehyde via selective ethylation. chemchart.com
4-Propoxybenzaldehyde (B1265824): This compound can be synthesized from p-hydroxybenzaldehyde by reacting it with a propyl halide. smolecule.com However, to arrive at this compound from this precursor would require a challenging selective introduction of a hydroxyl group at the 3-position followed by ethylation.
Other relevant precursors include 3-hydroxy-4-propoxybenzaldehyde, which would require an ethylation step to yield the final product. epo.orggoogle.com The synthesis often starts from more fundamental building blocks like 4-hydroxybenzaldehyde (B117250) or even 4-methylcatechol (B155104). smolecule.comepo.org
| Precursor Compound | CAS Number | Subsequent Reaction Step |
|---|---|---|
| 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) | 121-32-4 | O-propylation |
| Isovanillin | 621-59-0 | Analogous O-ethylation reaction. google.com |
| 3-Hydroxy-4-propoxybenzaldehyde | N/A | O-ethylation. epo.orggoogle.com |
| 4-Propoxybenzaldehyde | 5736-85-6 | Serves as a structural analogue. smolecule.com |
Advanced Synthetic Approaches
While established methods are reliable, research continues to explore more efficient, selective, and environmentally friendly synthetic routes. These advanced approaches often focus on novel reaction pathways and the development of sophisticated catalytic systems.
Novel Reaction Pathways for Benzaldehyde (B42025) Derivative Synthesis
Modern organic synthesis is moving towards more efficient and atom-economical reactions. For the synthesis of substituted benzaldehydes, novel pathways are being developed that may offer advantages over traditional methods. These can include one-pot procedures that combine multiple reaction steps, reducing the need for intermediate purification and thus saving time and resources. acs.orgresearchgate.net For example, a two-step, one-pot reduction/cross-coupling procedure has been developed for functionalized benzaldehydes, which employs a stable aluminum hemiaminal as an intermediate. acs.orgresearchgate.net
Other advanced methods include desaturative approaches that create aromatic aldehydes from saturated cyclohexanecarbaldehyde precursors through the synergistic action of multiple catalysts. nih.gov Electrochemical synthesis methods are also emerging as a green alternative for producing benzaldehyde derivatives by directly oxidizing toluene (B28343) compounds. google.com While not yet specifically applied to this compound, these novel strategies represent the forefront of synthetic chemistry and could be adapted for its production in the future. nih.govgoogle.com
Catalytic Systems and Their Influence on Selectivity and Efficiency
The role of catalysis extends beyond simply accelerating reactions. Advanced catalytic systems are designed to control selectivity, particularly regioselectivity, which is crucial when working with molecules with multiple reactive sites, such as dihydroxybenzaldehydes. nih.gov
In addition to phase-transfer catalysts, metal-based catalysts are employed in various synthetic transformations leading to benzaldehyde derivatives. For instance, copper-catalyzed cascade reactions have been used to synthesize complex heterocyclic structures from benzaldehydes. bohrium.com Ruthenium complexes are being developed as highly efficient catalysts for olefin metathesis, a reaction used to create precursors for certain benzaldehyde derivatives. acs.orgresearchgate.net The development of these catalysts focuses on enhancing initiation efficiency and controlling E/Z selectivity in reactions. acs.org While direct catalytic synthesis of this compound using these advanced systems is not widely reported, the principles of catalyst design for selectivity and efficiency are broadly applicable to improving existing synthetic routes. bohrium.comacs.orgresearchgate.net
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound is increasingly guided by the principles of green chemistry to create more sustainable and environmentally friendly processes. A notable green synthetic route involves the reaction of isovanillin with haloethane in the presence of an alkali and a catalyst. This method is highlighted for its simple and safe reaction operation, ease of product separation, and straightforward treatment of waste. google.com The process avoids harsh conditions such as high pressure or high vacuum, positioning it as an environmentally friendly green synthesis process. google.com
Key components of this green approach include the careful selection of reagents and catalysts. For instance, the alkali used can be selected from a group including cesium carbonate, N,N-diisopropylethylamine, sodium hydroxide, potassium carbonate, triethylamine, and pyridine. google.com Tetrabutylammonium bromide is cited as a suitable catalyst for this transformation. google.com The reaction is typically carried out at a moderate temperature of 25°C over a period of 4 hours. google.com
The traditional synthesis of related compounds, such as 3-ethoxy-4-methoxybenzaldehyde, often involves the use of diethyl sulfate (B86663) for ethylation. google.com While effective, diethyl sulfate is a hazardous substance, and its replacement with greener alternatives like haloethanes aligns with the principles of reducing the use of toxic reagents.
The table below summarizes the key parameters of a green synthesis approach for a related compound, 3-ethoxy-4-methoxybenzaldehyde, which serves as a model for the synthesis of this compound.
| Parameter | Details | Source |
| Starting Materials | Isovanillin, Haloethane | google.com |
| Alkali | Sodium Hydroxide, Potassium Carbonate, etc. | google.com |
| Catalyst | Tetrabutylammonium Bromide | google.com |
| Reaction Temperature | 25°C | google.com |
| Reaction Time | 4 hours | google.com |
This shift towards greener synthetic methods underscores the chemical industry's commitment to sustainability without compromising product yield and purity.
Stereochemical Considerations in Synthesis
While the structure of this compound itself is achiral, the principles of stereochemical control are paramount in the synthesis of more complex benzaldehyde derivatives and related structures where chirality is a key feature.
Control of Stereochemistry in Benzaldehyde Derivative Synthesis
The synthesis of benzaldehyde derivatives often requires precise control over stereochemistry, especially when these molecules are used as intermediates for complex target structures. Various strategies have been developed to achieve high levels of stereoselectivity.
For example, in the Paternò-Büchi reaction, the reaction of benzaldehyde with 2,3-dihydrofuran (B140613) derivatives can exhibit good regio- and stereoselectivity. mdpi.com However, the degree of stereoselectivity can be influenced by substituents on the dihydrofuran ring. mdpi.com Similarly, the reaction of benzaldehyde with a silyl (B83357) derivative of cinnamyl alcohol can proceed with high stereoselectivity. mdpi.com
In the synthesis of homoisoflavonoids, the condensation of benzaldehyde derivatives with chroman-4-one derivatives leads to the formation of 3-benzylidene-4-chromanone (B8775485) derivatives. researchgate.net The stereochemistry of the resulting double bond is crucial, and spectroscopic methods like NMR are used to assign the E- and Z-isomers. researchgate.net Photoisomerization can be employed to convert the E-isomers into the Z-isomers. researchgate.net
The attachment of a transition-metal moiety, such as an Fe(CO)₃ group, to a diene ligand provides a powerful tool for controlling both regio- and stereoselectivity in subsequent reactions. nih.gov These organoiron complexes can direct nucleophilic attack, which is a valuable strategy in the synthesis of natural products. nih.gov
The following table provides examples of reactions where stereochemical control is a key consideration in the synthesis of benzaldehyde derivatives.
| Reaction Type | Reactants | Key Stereochemical Outcome | Source |
| Paternò-Büchi Reaction | Benzaldehyde, 2,3-dihydrofuran derivatives | Good regio- and stereoselectivity | mdpi.com |
| Aldol-type Condensation | Benzaldehyde derivatives, Chroman-4-one derivatives | Formation of E/Z isomers | researchgate.net |
| Nucleophilic Addition | Cyclohexadienyliron cation, Nucleophile | Racemic adduct formation | nih.gov |
Chiral Auxiliaries and Catalysts in Alkoxybenzaldehyde Formation
Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the preparation of enantiomerically pure compounds. mdpi.com Chiral auxiliaries and catalysts play a pivotal role in achieving this goal. wikipedia.orgnih.govresearchgate.net
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. This strategy has been widely applied in various reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net For example, pseudoephedrine can be used as a chiral auxiliary by converting it into an amide. The subsequent deprotonation and reaction with an electrophile proceed with high diastereoselectivity, guided by the stereogenic centers of the pseudoephedrine moiety. wikipedia.org Camphorsultam is another effective chiral auxiliary used in asymmetric transformations. wikipedia.org
Chiral catalysts , on the other hand, are chiral molecules that can accelerate a chemical reaction and induce chirality in the product without being consumed in the process. sigmaaldrich.com These can be metal complexes with chiral ligands or metal-free organocatalysts. mdpi.comsigmaaldrich.com For instance, the chromium(III)-complex of a tridentate Schiff base has been shown to catalyze the hetero-Diels-Alder reaction between 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and benzaldehyde with good yield and enantioselectivity. sfu.ca
A more recent development is the concept of "chiral-at-metal" catalysts, where the chirality originates from a stereogenic metal center coordinated to achiral ligands. nih.govrsc.org This approach offers structural simplicity and opens new avenues for designing innovative catalysts. rsc.org
The table below presents a selection of chiral auxiliaries and catalysts and their applications in asymmetric synthesis relevant to the formation of complex molecules.
| Approach | Example | Application | Source |
| Chiral Auxiliary | Pseudoephedrine | Asymmetric alkylation | wikipedia.org |
| Chiral Auxiliary | Camphorsultam | Asymmetric Michael addition, oxazoline (B21484) synthesis | wikipedia.org |
| Chiral Catalyst | Cr(III)-Schiff base complex | Hetero-Diels-Alder reaction | sfu.ca |
| Chiral-at-Metal Catalyst | Iridium and Rhodium complexes | Asymmetric photoredox chemistry | nih.gov |
While the synthesis of this compound itself does not involve the creation of a chiral center, the principles and methodologies of stereoselective synthesis are fundamental to the broader field of benzaldehyde chemistry and the synthesis of its more complex, biologically active derivatives.
Chemical Reactivity and Reaction Mechanisms of 3 Ethoxy 4 Propoxybenzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a key site of reactivity in 3-ethoxy-4-propoxybenzaldehyde, participating in a variety of transformations.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Common nucleophilic addition reactions include:
Grignard Reactions : Organometallic reagents like Grignard reagents (R-MgX) can attack the carbonyl carbon, leading to the formation of a secondary alcohol after an acidic workup. pressbooks.pub The nucleophilic carbon from the Grignard reagent adds to the electrophilic carbonyl carbon, forming a new C-C bond. pressbooks.pub
Formation of Hemiacetals and Imines : Nucleophiles such as alcohols or amines can react with the aldehyde to form hemiacetals or imines, respectively. smolecule.com
Wittig Reaction : The Wittig reaction provides a method to synthesize alkenes from aldehydes. ambeed.com In this reaction, a phosphorus ylide attacks the aldehyde, leading to the formation of an alkene and triphenylphosphine (B44618) oxide.
These reactions are fundamental in organic synthesis for building more complex molecular architectures from the this compound scaffold. smolecule.com
Oxidation Reactions and Pathway Analysis
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-ethoxy-4-propoxybenzoic acid. smolecule.com This transformation is a common and important reaction in organic synthesis.
Several oxidizing agents can be employed for this purpose, including:
Potassium permanganate (B83412) (KMnO₄) smolecule.comgoogleapis.com
Chromium trioxide (CrO₃) smolecule.com
Silver oxide (Ag₂O) usda.gov
The reaction with potassium permanganate is often carried out under acidic or basic conditions. researchgate.netnih.gov The mechanism of oxidation of aromatic aldehydes by permanganate is complex but is thought to involve the formation of a manganate (B1198562) ester intermediate. masterorganicchemistry.com Studies on the oxidation of the related compound 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with KMnO₄ under acidic conditions have shown that the reaction is first order with respect to the oxidant, the substrate, and the acid. researchgate.net
The resulting 3-ethoxy-4-propoxybenzoic acid is a valuable intermediate in the synthesis of various compounds. google.com
Reduction Reactions and Product Characterization
The aldehyde functionality of this compound can be reduced to a primary alcohol, (3-ethoxy-4-propoxyphenyl)methanol. This reduction is a key transformation for accessing a different class of derivatives.
Common reducing agents for this purpose include:
Sodium borohydride (B1222165) (NaBH₄) brainly.com
Lithium aluminum hydride (LiAlH₄) smolecule.com
Catalytic Hydrogenation google.com
Sodium borohydride is a milder reducing agent that selectively reduces aldehydes and ketones. pressbooks.pubbrainly.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. pressbooks.pub Subsequent protonation of the resulting alkoxide yields the alcohol. pressbooks.pub
Catalytic hydrogenation, using catalysts like Raney Nickel or palladium on carbon (Pd/C), can also be employed for the reduction of the aldehyde group. google.comgoogleapis.com This method is often used in industrial processes. brainly.com The resulting alcohol, (3-ethoxy-4-propoxyphenyl)methanol, can be further utilized in various synthetic applications.
Condensation Reactions, including Schiff Base Formation
Condensation reactions are a significant class of reactions for this compound, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds. smolecule.com
Schiff Base Formation : this compound readily reacts with primary amines to form Schiff bases (or imines). ukm.my This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration to form the C=N double bond. ekb.eg Schiff bases derived from substituted benzaldehydes are known for their stability and are used in various applications, including the synthesis of heterocyclic compounds and as ligands in coordination chemistry. ukm.myiucr.org
Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. sigmaaldrich.com this compound can undergo Knoevenagel condensation to produce α,β-unsaturated compounds, which are versatile synthetic intermediates. ambeed.comderpharmachemica.comscielo.br
Aldol (B89426) Condensation : While typically associated with the reaction between two carbonyl compounds, this compound can participate in aldol-type condensation reactions, particularly as the electrophilic partner. smolecule.com
These condensation reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse range of complex molecules.
Reactions Involving the Aromatic Ring
The aromatic ring of this compound, while generally stable, can undergo substitution reactions.
Electrophilic Aromatic Substitution Reactions
The ethoxy and propoxy groups on the benzene (B151609) ring are ortho-, para-directing and activating groups for electrophilic aromatic substitution. rsc.org However, the aldehyde group is a meta-directing and deactivating group. The positions on the aromatic ring are therefore subject to these competing electronic effects.
Common electrophilic aromatic substitution reactions include:
Nitration : The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.com Given the directing effects of the substituents, nitration would be expected to occur at the positions ortho or meta to the existing groups. For example, nitration of the related 3-ethoxy-4-hydroxybenzaldehyde can lead to the formation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde. molaid.com
Halogenation : The introduction of a halogen (e.g., bromine or chlorine) can be accomplished using the halogen in the presence of a Lewis acid catalyst. libretexts.org The substitution pattern will be influenced by the directing effects of the alkoxy and aldehyde groups. For instance, bromination of a similar structure can lead to compounds like 3-bromo-5-ethoxy-4-propoxybenzaldehyde (B2474721). scbt.comambeed.com
The interplay of the activating and deactivating groups on the aromatic ring of this compound makes the prediction of the exact substitution pattern complex and often leads to a mixture of products.
Reactions Involving Ether Linkages
The ethoxy and propoxy groups of this compound are defining features that influence both its stability and its potential for further functionalization through cleavage or modification.
The formation of the ether linkages in this compound and similar molecules is typically achieved through Williamson ether synthesis. chemchart.com This involves reacting a hydroxyl-substituted benzaldehyde (B42025) precursor with an appropriate alkyl halide (e.g., ethyl halide or propyl halide) in the presence of a base. For example, the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) can be accomplished by the ethylation of isovanillin (B20041) using diethyl sulfate (B86663) or bromoethane (B45996) under alkaline conditions. google.com A patent describes the preparation of various 3,4-substituted benzaldehydes, including this compound, by reacting 4-methylcatechol (B155104) with alkylating agents in the presence of an alkali. epo.org
Cleavage of the C-O ether bonds, particularly in aryl alkyl ethers, typically requires harsh conditions. byjus.com The reaction is generally carried out with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures. byjus.comnumberanalytics.commasterorganicchemistry.com The mechanism involves the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comlibretexts.org A nucleophile, such as a bromide or iodide ion, then attacks the alkyl group carbon in an SN2 or SN1 reaction, depending on the structure of the alkyl group. libretexts.orgnih.gov For aryl alkyl ethers, cleavage almost invariably breaks the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide, because the bond between the oxygen and the aromatic ring is significantly stronger and not susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org Diaryl ethers are generally resistant to cleavage by acids. libretexts.org
Ether linkages are known for their general stability and relative inertness to many reagents, which is why ethers are often used as solvents. numberanalytics.comlibretexts.orguomus.edu.iq The aryl ether bonds in this compound are stable under neutral, basic, and mild acidic conditions. numberanalytics.comrsc.org
However, their stability is compromised under strongly acidic conditions, as noted in the cleavage reactions above. numberanalytics.commasterorganicchemistry.com The rate of acid-catalyzed cleavage of aryl-ether linkages can be significantly accelerated by the presence of a phenolic hydroxyl group on the ring, but this compound lacks this feature. acs.org While modern methods are being developed for the selective cleavage of robust C-O bonds in poly(aryl ethers) using nickel catalysts, these approaches often require the presence of a directing group installed within the molecule, which is not an intrinsic feature of this compound. rsc.org Therefore, under most synthetic conditions, the ethoxy and propoxy ether bonds can be considered stable and non-reactive.
Cleavage and Formation of Alkoxy Groups
Multi-component Reactions and Complex Cyclizations
The aldehyde functionality of this compound makes it a valuable component in reactions that build complex molecular scaffolds, such as heterocycles and macrocycles.
Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. The aldehyde group readily participates in condensation reactions with nucleophiles like amines or compounds with active methylene groups. Research has shown that related compounds, such as 4-propoxybenzaldehyde (B1265824), can serve as precursors for creating various heterocyclic compounds. smolecule.com
A specific example involves the reaction of this compound with 2-pyridin-4-yl-thiazolo[3,2-b] sunankalijaga.orgCurrent time information in Bangalore, IN.nih.govtriazol-6(5H)-one. This condensation reaction forms a 5-arylidene derivative, specifically (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-pyridin-4-yl-thiazolo[3,2-b] sunankalijaga.orgCurrent time information in Bangalore, IN.nih.govtriazol-6(5H)-one, demonstrating the aldehyde's utility in constructing larger, functionalized heterocyclic systems. Such reactions are pivotal in medicinal chemistry and materials science for generating novel molecular frameworks.
The synthesis of macrocycles often relies on reactions that can form large rings, frequently through the condensation of aldehydes with other difunctional molecules. nih.gov Substituted benzaldehydes are employed in the synthesis of porphyrins, a well-known class of macrocycles. nih.gov The Lindsey synthesis, for example, reacts aryl aldehydes with pyrrole (B145914) under acidic conditions followed by oxidation to produce tetraarylporphyrins. nih.gov
Benzaldehyde has also been used as a building block in the template-assisted synthesis of tetraaza macrocycles, where it undergoes Schiff base condensation with a tetramine, followed by coordination to a metal ion and subsequent cyclization. nih.govacs.org Furthermore, research into shape-persistent macrocycles has utilized 4-hydroxybenzaldehyde (B117250) derivatives, which undergo double imine formation with diamines to achieve the final cyclized structure. bohrium.com A compound that is effectively a dimer of ethylvanillin, linked by a propyl chain, named 3-Ethoxy-4-[3-(2-ethoxy-4-formylphenoxy)propoxy]benzaldehyde, has been synthesized and characterized, highlighting how these aldehyde units can be incorporated into larger, pre-organized structures suitable for macrocyclization. researchgate.net These examples underscore the potential of this compound to serve as a key component in the construction of complex macrocyclic and macrobicyclic architectures.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.nete-bookshelf.de
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides detailed information about the different types of protons and their immediate electronic environment within the 3-Ethoxy-4-propoxybenzaldehyde molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the shielding or deshielding of protons. For instance, the aldehydic proton is highly deshielded and appears at a characteristic downfield shift of approximately 9.8 ppm. The aromatic protons on the benzene (B151609) ring typically resonate between 7.3 and 7.4 ppm. The protons of the ethoxy and propoxy groups are observed further upfield. Specifically, the methylene (B1212753) protons (-OCH₂-) of the ethoxy and propoxy groups appear as triplets, while the methyl protons (-CH₃) of these groups also show as triplets due to coupling with the adjacent methylene protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehydic-H | ~9.8 | Singlet |
| Aromatic-H | ~7.3-7.4 | Multiplet |
| Propoxy -OCH₂- | ~4.06 (t) | Triplet |
| Ethoxy -OCH₂- | ~4.21 (q) | Quartet |
| Propoxy -CH₂- | ~1.8-1.9 (m) | Multiplet |
| Ethoxy -CH₃- | ~1.49 (t) | Triplet |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from analogous structures.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In the ¹³C NMR spectrum of this compound, the aldehydic carbon exhibits a characteristic resonance in the highly deshielded region, typically around 191 ppm. The aromatic carbons, including those bonded to the oxygen atoms of the alkoxy groups, appear in the range of approximately 110 to 155 ppm. The carbons of the ethoxy and propoxy side chains are found in the more shielded upfield region of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aldehydic C=O | ~191.0 |
| Aromatic C-O | ~154.0, ~149.8 |
| Aromatic C-CHO | ~130.4 |
| Aromatic C-H | ~126.4, ~113.0, ~111.0 |
| Propoxy -OCH₂- | ~70.6 |
| Ethoxy -OCH₂- | ~64.5 |
| Propoxy -CH₂- | ~22.5 |
| Ethoxy -CH₃- | ~14.7 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from analogous structures.
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule. mnstate.eduscribd.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the ethoxy and propoxy chains and within the aromatic ring. mnstate.edu
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton. scribd.comyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This can help to confirm the spatial arrangement of the substituents on the benzene ring. researchgate.net
¹³C NMR Analysis of Carbon Framework
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.net
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides valuable information about its structure through the analysis of its fragmentation patterns. msu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of this compound samples and for identifying any volatile impurities or degradation products. spectrabase.com For example, it can detect the presence of starting materials or byproducts from the synthesis, such as 3-ethoxy-4-hydroxybenzaldehyde (B1662144) or other related benzaldehyde (B42025) derivatives. asm.org Analysis of lignin (B12514952) degradation, a related area, often employs GC-MS to identify small-molecule aromatic products. mdpi.com
The fragmentation of ethers in MS often involves the cleavage of the C-C bond alpha to the oxygen atom. libretexts.orgmiamioh.edu For aryl ethers, a common fragmentation pathway is the cleavage of the C-O bond beta to the aromatic ring. miamioh.edu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. d-nb.info This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₂H₁₆O₃), the calculated exact mass can be compared with the experimentally determined mass to unequivocally confirm its molecular formula. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
GC-MS for Purity and Degradation Product Analysis
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and UV-Visible spectroscopy are fundamental techniques for elucidating the structural features of this compound. IR spectroscopy is particularly effective for identifying the specific functional groups present, while UV-Visible spectroscopy provides insights into the electronic transitions within the conjugated system.
Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its functional groups. The most prominent feature is the strong absorption band from the carbonyl (C=O) stretching of the aldehyde group, which typically appears in the region of 1700-1680 cm⁻¹. The presence of the benzene ring gives rise to several characteristic bands, including C=C stretching vibrations in the 1600-1450 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The ether linkages (C-O-C) of the ethoxy and propoxy groups are identifiable by their strong, characteristic C-O stretching bands, typically found in the 1300-1000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl and propyl chains are observed between 3000 and 2850 cm⁻¹.
UV-Visible Spectroscopy The UV-Visible spectrum of this compound is dominated by absorptions arising from π → π* electronic transitions. The conjugated system, formed by the benzene ring and the attached aldehyde group, allows for the delocalization of π-electrons. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs UV radiation, promoting an electron from a π bonding orbital to a π* antibonding orbital. Benzaldehyde derivatives typically exhibit two primary absorption bands: a strong band around 240-280 nm (the primary band) and a weaker band at longer wavelengths, around 300-330 nm, which is attributed to the n → π* transition of the carbonyl group. The specific wavelength of maximum absorbance (λmax) is influenced by the alkoxy substituents on the ring.
Table 1: Characteristic IR and UV-Vis Absorption Data for this compound This table presents expected absorption ranges based on the analysis of similar compounds and functional groups.
| Technique | Functional Group/Transition | Expected Absorption Range/λmax | Vibrational Mode / Transition Type |
|---|---|---|---|
| Infrared (IR) | Aromatic C-H | 3100-3000 cm⁻¹ | Stretch |
| Infrared (IR) | Aliphatic C-H | 3000-2850 cm⁻¹ | Stretch |
| Infrared (IR) | Aldehyde C=O | 1700-1680 cm⁻¹ | Stretch |
| Infrared (IR) | Aromatic C=C | 1600-1450 cm⁻¹ | Stretch |
| Infrared (IR) | Ether C-O | 1300-1000 cm⁻¹ | Stretch |
| UV-Visible | Benzoyl Chromophore | ~240-280 nm | π → π |
| UV-Visible | Carbonyl Group | ~300-330 nm | n → π |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound during and after its synthesis.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound with high accuracy. A reverse-phase HPLC setup is typically employed, utilizing a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. sielc.com A common mobile phase consists of a gradient or isocratic mixture of acetonitrile (B52724) and water, sometimes with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.com Detection is usually performed with a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. This technique can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for quantitative purity assessment.
Table 2: Typical HPLC Conditions for Analysis of Benzaldehyde Derivatives
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18, 3-5 µm particle size | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water mixture | Elution of the compound |
| Detection | UV-Vis Detector (e.g., at 254 nm or λmax) | Quantification and detection of the analyte |
| Flow Rate | ~1.0 mL/min | Controls retention time and separation efficiency |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of chemical reactions involving this compound. rsc.org The stationary phase is typically a silica (B1680970) gel plate (silica gel 60 F254). niph.go.jp A small amount of the reaction mixture is spotted onto the plate, which is then developed in a chamber containing an appropriate mobile phase, or eluent. A common eluent system for compounds of this polarity is a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate. iucr.org By comparing the spots of the reaction mixture with those of the starting materials and the expected product, a chemist can determine when the reaction is complete. The spots are visualized under UV light (254 nm), where the aromatic ring will quench the plate's fluorescence, or by staining with an appropriate agent.
Gas Chromatography (GC) is a powerful technique for analyzing the purity and composition of volatile and thermally stable compounds like this compound. The sample is vaporized and transported by an inert carrier gas (e.g., helium or nitrogen) through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the gas and stationary phases, which is influenced by their boiling points and polarity. GC is often coupled with a mass spectrometer (GC-MS), which provides structural information on the separated components by analyzing their mass fragmentation patterns. This combined technique is particularly useful for identifying trace impurities or confirming the identity of the main product in a sample. mdpi.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a definitive analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its empirical formula, C₁₂H₁₆O₃. fluorochem.co.uk A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports the confirmation of its molecular formula, complementing data from mass spectrometry.
Table 3: Elemental Composition of this compound (C₁₂H₁₆O₃) Molecular Weight: 208.25 g/mol
| Element | Symbol | Atomic Mass (g/mol) | Atoms in Formula | Theoretical Mass % |
|---|---|---|---|---|
| Carbon | C | 12.01 | 12 | 69.21% |
| Hydrogen | H | 1.01 | 16 | 7.74% |
| Oxygen | O | 16.00 | 3 | 23.05% |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional atomic and molecular structure of a compound in the solid state. This technique requires a single, high-quality crystal of the substance. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, it is possible to calculate the electron density map of the molecule and thus determine the precise positions of all atoms, as well as the bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound is not found in the searched literature, the structures of closely related compounds, such as 3-Ethoxy-4-[3-(2-ethoxy-4-formylphenoxy)propoxy]benzaldehyde, have been resolved using this method. ugr.esresearchgate.net For this compound, a successful crystallographic analysis would provide definitive confirmation of its molecular structure, including the conformation of the ethoxy and propoxy chains and the planarity of the benzaldehyde moiety.
Computational Chemistry and Theoretical Studies of 3 Ethoxy 4 Propoxybenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement to determine its electronic structure and energy.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the total energy of a system based on its electron density. A common approach for molecules like substituted benzaldehydes involves using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p) to optimize the molecular geometry and calculate various electronic properties. rsc.org
For 3-Ethoxy-4-propoxybenzaldehyde, such calculations would yield its optimized 3D structure, total energy, dipole moment, and the distribution of electronic charge on each atom. Despite the common application of these methods to substituted benzaldehydes, specific studies detailing these electronic structure parameters for this compound are not readily found in the reviewed literature. nih.goveurjchem.comjksus.org
Molecular Orbital Analysis
Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
Theoretical studies on similar benzaldehyde (B42025) derivatives often include calculations of HOMO-LUMO energies to predict their behavior in chemical reactions. rsc.org For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. A comprehensive molecular orbital analysis for this compound, including its HOMO-LUMO energies and their spatial distributions, has not been specifically reported in the available scientific papers.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insights into the dynamic behavior and interactions of molecules over time.
Conformational Analysis
The ethoxy and propoxy groups of this compound are flexible and can rotate around their single bonds, leading to various possible three-dimensional arrangements or conformations. Conformational analysis is a computational method used to identify the most stable conformations (i.e., those with the lowest energy). This is often done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.
While crystallographic studies on related molecules, such as 3-Ethoxy-4-[3-(2-ethoxy-4-formylphenoxy)propoxy]benzaldehyde, reveal their solid-state conformations, a specific computational conformational analysis of this compound in different environments (e.g., in a vacuum or in a solvent) is not documented in the searched literature. researchgate.net Such an analysis would be important for understanding how the molecule's shape influences its interactions.
Intermolecular Interactions and Binding Affinity Predictions
Understanding how a molecule interacts with other molecules, such as solvent molecules or biological macromolecules like proteins, is key to predicting its physical properties and biological activity. Computational techniques like molecular docking and molecular dynamics (MD) simulations are used to predict these interactions. Molecular docking can predict the preferred orientation of a molecule when it binds to a target protein, while MD simulations can show the stability of this binding over time.
For related compounds, such as derivatives of 3-Bromo-4-propoxybenzaldehyde, molecular docking has been used to predict binding affinity to biological targets. However, specific studies predicting the intermolecular interactions and binding affinities of this compound with any particular target are not available in the reviewed sources.
Structure-Activity Relationship (SAR) Studies using Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new compounds.
For substituted benzaldehydes, QSAR studies have been conducted to correlate their structural features with activities like enzyme inhibition. nih.gov These studies help in designing new molecules with enhanced desired properties. A specific computational SAR study focusing on this compound and its analogues to predict a particular biological activity has not been identified in the public scientific literature.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting various spectroscopic parameters of molecules, offering insights into their electronic structure, conformation, and physical properties. These theoretical predictions are invaluable for interpreting experimental data and for the in silico characterization of novel compounds. For this compound, theoretical studies can elucidate key parameters that govern its behavior and interaction with its environment.
Nuclear Quadrupole Coupling Constants (NQCC)
Nuclear Quadrupole Coupling Constants (NQCC) offer a sensitive probe into the local electronic environment of a nucleus with a spin quantum number I ≥ 1. The NQCC, e²qQ/h, arises from the interaction between the nuclear electric quadrupole moment (eQ) of a nucleus and the electric field gradient (EFG, eq) generated by the surrounding electron distribution. vscht.cz Theoretical calculations of NQCC are crucial for understanding the charge distribution and bonding characteristics within a molecule. nih.govresearchgate.net
Ab initio calculations, such as those performed using Gaussian software suites, are a common method for determining NQCC values. nih.govnih.gov These theoretical computations can establish relationships between the charge distribution of a molecule and its potential biological or chemical activity. shirazu.ac.ir Studies on various benzaldehyde derivatives have shown that NQCC values are directly related to the charge densities of atoms within the molecule; a higher charge density around a nucleus generally leads to a lower NQCC. nih.govresearchgate.net
For instance, research on a series of benzaldehyde derivatives as tyrosinase inhibitors has utilized NQCC calculations to understand their mechanism of action. nih.gov The studies focused on the quadrupolar nuclei in the aldehyde functional group (¹⁷O and ²H) and found that the charge densities of the oxygen and hydrogen atoms of the aldehyde group play a dominant role in the inhibitory activity. nih.govresearchgate.net While specific NQCC data for this compound are not available in the surveyed literature, the principles derived from studies of similar compounds are directly applicable. The calculated NQCCs for key atoms in several related benzaldehyde derivatives illustrate how substituent groups influence the electronic environment. researchgate.net
| Compound | Substituents | Calculated NQCC (kHz) for Aldehyde H | Calculated NQCC (kHz) for Aldehyde O |
|---|---|---|---|
| Benzaldehyde | None | 160.79 | 8889.31 |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 4-OH, 3-OCH₃ | 161.43 | 8836.81 |
| 3,4-Dihydroxybenzaldehyde (B13553) | 3,4-diOH | 161.99 | 8836.81 |
| 2,4-Dihydroxybenzaldehyde | 2,4-diOH | 163.85 | 8704.91 |
| 2-Hydroxy-4-methoxybenzaldehyde | 2-OH, 4-OCH₃ | 163.95 | 8756.91 |
Predicted Collision Cross Section (CCS)
The Collision Cross Section (CCS) is a crucial physicochemical parameter that reflects the size and three-dimensional shape of an ion in the gas phase. nih.gov It is increasingly used alongside mass-to-charge ratio (m/z) in mass spectrometry-based analyses to enhance the confidence of compound identification, especially for distinguishing between isomers. arxiv.orgmdpi.com
Predicting CCS values has become a significant focus of computational chemistry, as experimental databases are still limited. arxiv.orgarxiv.org Various theoretical methods, including machine learning algorithms like support vector regression (SVR) and deep learning approaches, are employed to predict CCS values from a compound's structure. nih.govshen-lab.org These models use molecular descriptors or fingerprints derived from the chemical structure to calculate a theoretical CCS value for different ion adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). semanticscholar.orgmdpi.com
The accuracy of CCS prediction models is a critical factor. Studies comparing predicted values to experimental measurements show that median relative errors are often in the range of 2-5%. arxiv.orgshen-lab.orgacs.org For example, some prediction tools can achieve a deviation of around ±4% for 95% of cases for protonated molecules. acs.org The accuracy can vary depending on the chemical class of the molecule and the type of ion adduct. mdpi.comnih.gov Predictions for sodiated adducts ([M+Na]⁺) are sometimes found to be less accurate than for protonated adducts ([M+H]⁺), which may be due to the challenge of modeling the conformational changes induced by the larger sodium ion. mdpi.comnih.gov
While a specific predicted CCS value for this compound is not found in the reviewed literature, prediction tools and machine learning models offer the capability to generate such data. nih.govshen-lab.org A predicted CCS value would be a valuable addition to a compound database, aiding in its future identification in complex mixtures analyzed by ion mobility-mass spectrometry. acs.org
| Prediction Tool | Adduct Type | Proportion of Predictions with <2% Relative Deviation from Experimental Values |
|---|---|---|
| CCSondemand | [M+H]⁺ | 70.4% |
| [M+Na]⁺ | 38.5% | |
| AllCCS | [M+H]⁺ | 62.1% |
| [M+Na]⁺ | 52.0% | |
| CCSbase | [M+H]⁺ | 66.4% |
| [M+Na]⁺ | 47.6% |
Biological and Biomedical Research Applications
Potential Therapeutic Applications and Pharmacological Activities
While research on 3-Ethoxy-4-propoxybenzaldehyde itself is limited, extensive studies on related benzaldehyde (B42025) derivatives have highlighted several promising pharmacological activities. These findings provide a strong rationale for the continued investigation of this specific compound and its potential therapeutic uses.
Benzaldehyde derivatives are recognized for their potential antimicrobial effects. Studies on compounds with similar structures to this compound have demonstrated inhibitory activity against various microbes. For instance, derivatives are being explored for their antimicrobial and antifungal properties, suggesting they could serve as lead compounds in the development of new drugs to combat bacterial and fungal infections. smolecule.com A related compound, 3-chloro-5-ethoxy-4-propoxybenzaldehyde (B2466304) oxime, has been specifically studied for its potential antimicrobial activities. ontosight.ai The general biological activity of benzaldehyde derivatives often includes these antimicrobial and antifungal characteristics. smolecule.com
A significant area of research has been the use of this compound as a precursor in the synthesis of novel anticancer agents. researchgate.net Scientists have designed and synthesized curcumin (B1669340) analogs from this benzaldehyde derivative, which have shown moderate anticancer activity. researchgate.net These novel compounds are believed to exert their cytotoxic effects through tubulin inhibition, which interferes with microtubule formation—a critical process for cell division in cancer cells. researchgate.net
In a notable study, a curcumin analogue synthesized from a close structural relative, 3-methoxy-4-propoxy benzaldehyde, demonstrated potent cytotoxic effects against gastric adenocarcinoma and esophageal squamous cell carcinoma cells. This derivative, 2,6-Bis-(3-methoxy-4-propoxy-benzylidene)-cyclohexanone (BM2), was found to be significantly more toxic to cancer cells than unmodified curcumin. researchgate.net The study reported that these less polar analogues of curcumin show promise due to their enhanced anti-proliferative activity. researchgate.net The primary mechanism for these anticancer effects is linked to the destabilization of microtubules, thereby inhibiting tubulin polymerization. researchgate.net
Table 1: Cytotoxicity of Curcumin Analogue (BM2) Derived from a Related Benzaldehyde
This table is interactive. Click on the headers to sort.
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 Value vs. Curcumin |
|---|
| BM2 (2,6-Bis-(3-methoxy-4-propoxy-benzylidene)-cyclohexanone) | Gastric Adenocarcinoma (AGS) | 48 | 17 times more toxic |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. Source: researchgate.net
Alkoxy-substituted benzaldehydes have been investigated for their ability to inhibit tyrosinase, a key enzyme in the production of melanin (B1238610). fao.org While direct studies on this compound are not available, related compounds such as 4-propoxybenzaldehyde (B1265824) and 4-ethoxybenzaldehyde (B43997) are included in compositions designed to modify melanin distribution. google.comgoogle.com These compounds are believed to modulate melanin production, which can be beneficial for treating hyperpigmentation disorders. google.comgoogle.com
Kinetic studies on other 4-substituted benzaldehydes have shown that they can act as competitive inhibitors of mushroom tyrosinase. fao.orgchemsrc.com For example, 4-alkoxybenzaldehydes with bulky substituents have been identified as effective tyrosinase inhibitors. fao.org This suggests that the specific combination of ethoxy and propoxy groups in this compound could confer similar or enhanced inhibitory activity, making it a candidate for research in skin lightening and the treatment of pigmentation issues.
Beyond the specific areas mentioned, the broader class of benzaldehyde derivatives exhibits other biomedical potentials. Compounds with similar structures have been noted for anti-inflammatory and antioxidant properties. smolecule.comontosight.ai For example, 3-chloro-5-ethoxy-4-propoxybenzaldehyde oxime has been investigated for potential anti-inflammatory effects. ontosight.ai The antioxidant activity of such compounds is valuable for neutralizing free radicals and reducing oxidative stress in cells, which is implicated in a variety of diseases. The aldehyde group itself, common to all these molecules, can interact with various biological targets, suggesting a wide range of potential applications in medicinal research.
Tyrosinase Inhibitory Activity and Melanin Synthesis Modulation
Mechanism of Action Studies
Understanding the mechanism by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on how these molecules interact with specific cellular components to produce their pharmacological activities.
The primary mechanism of action for many benzaldehyde derivatives involves direct interaction with molecular targets like enzymes and other proteins. The aldehyde functional group is chemically reactive and can form covalent bonds with nucleophilic residues on proteins, leading to a modification of the protein's function.
In the context of anticancer activity, the derivatives of this compound are thought to inhibit tubulin polymerization. researchgate.net These compounds bind to the tubulin protein, preventing the formation of microtubules, which are essential for cell structure and division. researchgate.netnih.gov This disruption of the microtubule network ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. researchgate.net
For tyrosinase inhibition, related alkoxy-benzaldehydes act as competitive inhibitors. fao.org This means they bind to the active site of the tyrosinase enzyme, preventing its natural substrate from binding and thereby blocking the production of melanin. fao.org The specific nature of the alkoxy groups (like ethoxy and propoxy) can influence the binding affinity and inhibitory potency of the compound. fao.org
Structure-Activity Relationships in Biological Systems
The biological activity of aromatic aldehydes is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. For this compound, the ethoxy (-OCH2CH3) group at position 3 and the propoxy (-OCH2CH2CH3) group at position 4 are key determinants of its physicochemical properties and, consequently, its interactions with biological systems.
Structure-activity relationship (SAR) studies on various benzaldehyde derivatives reveal several key principles:
Lipophilicity and Membrane Permeability: The alkoxy groups (ethoxy and propoxy) increase the lipophilicity of the molecule compared to its hydroxylated or methoxy (B1213986) analogs like vanillin (B372448) or 3-ethoxy-4-hydroxybenzaldehyde (B1662144). This enhanced lipophilicity can influence the compound's ability to cross biological membranes, potentially affecting its absorption, distribution, and access to intracellular targets.
Receptor Binding: The size, shape, and electronic properties of the substituents dictate how the molecule fits into the binding pockets of enzymes and receptors. The interaction of substituted benzaldehydes with proteins like human serum albumin (HSA) has been shown to be dependent on the electronic nature of the para-substituent. nih.gov The ethoxy and propoxy groups in this compound would primarily engage in hydrophobic and van der Waals interactions within a receptor's binding site.
Metabolic Stability: The nature of the alkoxy groups can affect the compound's susceptibility to metabolic enzymes, such as cytochrome P450s. Longer alkyl chains can sometimes alter the rate and pathway of metabolism.
In a patent detailing compositions for therapeutic use, a wide array of substituted benzaldehydes were listed, including 3-ethoxy-4-methoxybenzaldehyde (B45797) and 3,4-diethoxybenzaldehyde. google.com These variations highlight the strategy of modifying alkoxy substituents to fine-tune biological activity, for instance, in inhibiting inflammatory responses. google.com Research on chalcones derived from substituted benzaldehydes also underscores the importance of the substitution pattern for activities such as antimicrobial and anti-inflammatory effects. researchgate.net The specific combination of a 3-ethoxy and a 4-propoxy group would confer a unique balance of steric and electronic properties that could be optimized for specific biological targets.
Table 1: Structure-Activity Relationship Insights from Benzaldehyde Analogs
| Compound/Derivative Class | Key Structural Feature | Observed Biological Effect/Property | Reference |
|---|---|---|---|
| Para-substituted Benzaldehydes | Varying electron push/pull groups at para-position | Strength of push/pull group correlates with effect on human serum albumin conformation. | nih.gov |
| Chalcones | Derived from various benzaldehyde derivatives | Substituents on the benzaldehyde ring determine anti-proliferative, anti-inflammatory, and anti-microbial properties. | researchgate.net |
| Pyrrolo[2,3-d]pyrimidines | Incorporation of a 4-methoxyphenyl (B3050149) group | Enhancement of anti-inflammatory activity. | rsc.org |
| 3-Ethoxybenzaldehyde (B1676413) | Ethoxy group at meta-position | Inhibited IL-1 induced PGE-2 production in in vitro studies. | google.com |
In Silico and In Vitro Correlation Studies
Modern drug discovery heavily relies on the synergy between computational (in silico) and laboratory-based (in vitro) studies to predict and validate the biological potential of new compounds. For this compound, this approach would be crucial for efficiently screening its potential therapeutic activities.
In Silico Studies: Computational methods can predict the properties and biological interactions of this compound.
Molecular Docking: This technique simulates the binding of the compound to the active site of a target protein (e.g., an enzyme or receptor). For instance, docking studies on various benzaldehyde derivatives have been used to predict their binding affinity for targets like cyclooxygenase (COX) enzymes, which are involved in inflammation. biomedres.us
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be computationally estimated. This helps in early assessment of the compound's drug-likeness and potential liabilities. Studies on benzimidazole-triazole derivatives derived from benzaldehydes have utilized in silico ADMET calculations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built using data from a series of related compounds to predict the activity of new ones like this compound based on its structural features.
In Vitro Studies: The predictions from in silico models are then tested through in vitro experiments.
Enzyme Inhibition Assays: The compound's ability to inhibit specific enzymes can be measured. For example, derivatives of benzyloxybenzaldehyde have been tested for their inhibitory effect against aldehyde dehydrogenase (ALDH) isoforms. mdpi.com
Cell-Based Assays: The effect of the compound on cellular processes is evaluated. This could include measuring its anti-inflammatory effects in macrophage cell lines or its cytotoxicity against cancer cell lines. acs.orgnih.govresearchgate.net
Antimicrobial Testing: The compound would be tested against various strains of bacteria and fungi to determine its minimum inhibitory concentration (MIC), as has been done for quinazolin-4(3H)-one motifs derived from benzaldehydes. frontiersin.org
The correlation between in silico predictions and in vitro results is critical. A strong correlation validates the computational model and provides deeper insights into the mechanism of action, guiding further optimization of the compound's structure.
Table 2: Correlation Studies Performed on Related Benzaldehyde Derivatives
| Compound Class | In Silico Method | In Vitro Assay | Finding/Purpose | Reference |
|---|---|---|---|---|
| Thiosemicarbazone-benzaldehyde derivatives | Molecular Docking, DFT | Agar well diffusion (antibacterial) | Correlated theoretical binding with broad-spectrum antibacterial activity. | researchgate.net |
| Quinazolin-4(3H)-one motifs | Molecular Docking, MD simulations, ADMET | Antimicrobial screening (MIC determination) | Used in silico methods to predict and explain observed antimicrobial properties. | frontiersin.org |
| Benzyloxybenzaldehyde derivatives | Molecular Docking | Enzyme inhibition assays (ALDH1A3) | Supported experimental results and suggested a binding mode for selective inhibitors. | mdpi.com |
| Benzimidazole-triazole derivatives | Molecular Docking, ADME calculation | Antimicrobial activity testing | Investigated binding against fungal enzymes to explain antifungal activity. | researchgate.net |
Role in Biochemical Assays and Proteomics Studies
The aldehyde functional group is chemically reactive, making benzaldehyde derivatives useful tools in biochemical and proteomics research. The aldehyde can react with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a Schiff base. This reactivity allows these compounds to be used as chemical probes or labeling agents.
A closely related compound, 3-bromo-5-ethoxy-4-propoxybenzaldehyde (B2474721), is commercially available as a biochemical for proteomics research. The inclusion of a bromine atom suggests its potential use in applications requiring a heavy atom for crystallographic studies or as a reactive handle for further chemical modification.
In biochemical assays, substituted benzaldehydes can serve as:
Enzyme Substrates: They are substrates for aldehyde dehydrogenases (ALDHs), enzymes that are important in detoxification and metabolism. Assays measuring the activity of ALDH can use benzaldehyde derivatives as the substrate.
Enzyme Inhibitors: As seen with benzyloxybenzaldehyde derivatives and ALDH1A3, these molecules can also act as inhibitors, which is useful for studying enzyme function and for developing drugs. mdpi.com
Reagents in Chemical Biology: The reactivity of the aldehyde group can be exploited to develop probes to study protein-protein interactions or to identify specific proteins in complex biological samples.
In proteomics, which involves the large-scale study of proteins, derivatives of this compound could be synthesized into affinity-based probes or crosslinkers to identify protein binding partners or to map protein complexes.
Prodrug Design and Delivery Systems
A prodrug is an inactive or less active compound that is metabolized (in vivo) into an active drug. This strategy is often used to overcome issues with stability, solubility, or targeted delivery. The aldehyde functional group in this compound is susceptible to oxidation, which can lead to rapid inactivation in the body. Prodrug strategies can protect this labile group. rsc.orgnih.gov
A common approach for aldehydes is to mask the carbonyl group as a geminal diacetate (an acylal) or an acetal (B89532). researchgate.net
Acylal/Acetal Formation: The aldehyde is reacted to form an acetal or acylal, converting the reactive sp2 carbonyl carbon to a more stable sp3 carbon. ijpsonline.com This protects the aldehyde from premature oxidation.
In Vivo Activation: Once administered, the prodrug is distributed in the body. In the target tissue, endogenous enzymes like esterases can cleave the acylal groups, regenerating the active aldehyde compound locally. nih.govresearchgate.net
This approach offers several advantages:
Increased Blood Stability: Protecting the aldehyde group prevents its rapid oxidation in the bloodstream, increasing its half-life and the amount that reaches the target site. nih.gov
Targeted Release: If the activating enzymes are more prevalent in the target tissue (e.g., a tumor), the active drug can be released preferentially at that site, reducing systemic toxicity.
The ethoxy and propoxy groups of this compound could also be part of a larger prodrug strategy, for instance, in lipid-based drug delivery systems where the alkyl chains enhance formulation within lipid nanoparticles.
Neuroinflammatory Disease Research
Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease. mdpi.com Microglia, the resident immune cells of the brain, play a central role in this process. Inhibiting the overactivation of microglia is a promising therapeutic strategy.
Research on structurally similar compounds suggests a potential role for this compound in this area.
Synthetic Intermediate: Its close analog, 3-ethoxy-4-methoxybenzaldehyde, is used as an intermediate in the synthesis of apremilast, a PDE4 inhibitor, and for synthesizing compounds to investigate neuroinflammatory diseases. google.com Given the similarity, this compound could likely be used as a building block to create novel compounds for testing in neuroinflammatory models.
Direct Anti-inflammatory Activity: Various benzaldehyde derivatives isolated from natural sources have been shown to possess anti-inflammatory properties. nih.gov Studies have demonstrated that certain benzaldehydes can inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated microglial cells. mdpi.comresearchgate.net The mechanism often involves the inhibition of key signaling pathways like NF-κB. researchgate.net Two benzaldehydes isolated from Aspergillus terreus were shown to reduce neuroinflammation and neuronal damage in cellular models of Alzheimer's disease. mdpi.com
Therefore, this compound itself, or derivatives synthesized from it, could be valuable candidates for screening as potential agents to mitigate neuroinflammation.
Advanced Applications and Future Research Directions
Materials Science Applications
The unique substitution pattern of 3-Ethoxy-4-propoxybenzaldehyde lends itself to several applications in materials science, particularly in the creation of specialty polymers and colorants.
While direct studies on this compound as a polymer additive are not extensively documented, the applications of structurally similar compounds suggest its potential in this area. For instance, 3-Chloro-4-propoxybenzaldehyde is utilized in the development of polymer additives to enhance the thermal and mechanical properties of materials, making them more durable. chemimpex.com This suggests that the alkoxy groups in this compound could also impart desirable characteristics such as flexibility, thermal stability, or UV resistance when incorporated into polymer chains or used as a modifying agent.
The compound is also classified as a specialty and fine chemical, indicating its role in niche and high-value applications. amerigoscientific.com Specialty chemicals are prized for their performance-enhancing properties in various products, and aldehydes, in general, are invaluable chemical multitools for creating a wide array of products. nih.gov
Aromatic aldehydes are fundamental precursors in the synthesis of various dyes and pigments. The reactivity of the aldehyde group allows for condensation reactions that form larger conjugated systems responsible for color. Related bromo-substituted propoxybenzaldehydes, such as 3-Bromo-4-propoxybenzaldehyde, are explicitly mentioned as precursors in the manufacture of dyes and pigments. Similarly, other substituted benzaldehydes serve as intermediates for synthesizing dyes with specific color properties. The electronic effects of the ethoxy and propoxy groups on the benzene (B151609) ring of this compound can be expected to influence the color and properties of the resulting dyes, making it a potentially valuable building block for creating custom colorants.
Use in Polymer Additives and Specialty Chemicals
Environmental Fate and Degradation Studies of Related Compounds
Understanding the environmental impact of synthetic compounds is crucial. While specific degradation studies on this compound are limited, research on related aromatic aldehydes provides insight into its likely environmental fate.
The oxidative degradation of aromatic compounds in the environment is a key process. For aromatic rings, a critical step in degradation involves ring-opening reactions catalyzed by enzymes like catechol oxygenases. nih.gov These enzymes introduce oxygen to break down the stable aromatic structure. The alkoxy substituents on the ring of this compound would influence the rate and pathway of this oxidative cleavage. Additionally, the aldehyde group itself can be oxidized to a carboxylic acid. In the atmosphere, benzaldehyde (B42025) can be formed from the photochemical degradation of other aromatic compounds like toluene (B28343) and can subsequently be oxidized to benzoic acid. nih.govresearchgate.net
Enzymatic Degradation: Microorganisms have evolved a variety of enzymes to process aromatic aldehydes. Aldehyde oxidoreductases can catalyze the conversion of aldehydes to their corresponding carboxylic acids, which are generally less toxic and can be integrated into cellular metabolism. nih.govmdpi.com Conversely, these enzymes can also reduce aldehydes to alcohols. mdpi.com The substrate specificity of these enzymes is often broad, encompassing a range of aromatic aldehydes. nih.govmdpi.com Therefore, it is plausible that this compound can be enzymatically transformed in biological systems. For example, some enzymatic processes for the production of aromatic aldehydes like vanillin (B372448) from natural sources have been extensively studied, highlighting the capacity of enzymes to both synthesize and degrade these molecules. rsc.org
Photolytic Degradation: The interaction of sunlight with aromatic aldehydes can lead to their degradation. Benzaldehyde, upon exposure to UV irradiation in the air, can be oxidized to benzoic acid. researchgate.net The primary photochemical process often involves the cleavage of the C-H bond in the aldehyde group, forming a benzoyl radical that is subsequently oxidized. mdpi.com Photolysis of benzaldehyde derivatives can lead to various decomposition products. rsc.org The presence of ethoxy and propoxy groups on the aromatic ring of this compound will affect its light-absorbing properties and the stability of the resulting radicals, thereby influencing its photolytic degradation pathway and rate.
Oxidative Degradation Pathways
Industrial Relevance and Scalability of Synthesis
The industrial viability of a chemical compound depends on the efficiency and cost-effectiveness of its large-scale production. The synthesis of this compound can be inferred from established methods for related substituted benzaldehydes.
A common synthetic route involves the Williamson ether synthesis, where a dihydroxybenzaldehyde precursor is reacted with appropriate alkyl halides (in this case, ethyl and propyl halides) under basic conditions. For example, the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) is achieved by the ethylation of isovanillin (B20041). google.com A patent describes a process for preparing various 3,4-substituted benzaldehydes, highlighting methods that are inexpensive and industrially advantageous. epo.org These processes often involve the alkylation of a corresponding hydroxy benzaldehyde. google.com
For the synthesis of this compound, one could start from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin) and subsequently introduce the propoxy group, or vice versa starting from a propoxy-hydroxybenzaldehyde. The choice of reagents, solvents, and catalysts, as well as reaction conditions like temperature and pH, would be critical for optimizing yield and purity on an industrial scale. google.com The use of water as a solvent and simple filtration for product isolation are features that contribute to a more environmentally friendly and cost-effective industrial process. google.com
Development of Advanced Analytical Probes
The functionalized benzene ring of this compound makes it an excellent scaffold for the design and synthesis of novel analytical probes. The aldehyde group offers a reactive site for conjugation with various signaling moieties, while the alkoxy substituents can be tailored to fine-tune the probe's solubility, selectivity, and photophysical properties.
One promising avenue is the development of fluorescent probes. By incorporating a fluorophore, derivatives of this compound could be engineered to detect specific analytes, such as metal ions, anions, or biologically relevant small molecules. The principle often relies on a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime) upon binding of the target analyte. For instance, related benzaldehyde derivatives have been utilized in creating chemosensors. The alkoxy groups of this compound could enhance the electron-donating capacity of the benzene ring, potentially leading to probes with high sensitivity and selectivity.
Another area of potential is in the development of probes for advanced imaging techniques. For example, the synthesis of molecules with specific binding affinities can be explored. A related compound, 3-Ethoxy-4-[3-(2-ethoxy-4-formylphenoxy)propoxy]benzaldehyde, which features two ethylvanillin units, has been studied for its crystallographic structure. researchgate.net Such studies are crucial for understanding the spatial arrangement of molecules, which in turn can inform the design of probes with specific recognition capabilities. Furthermore, research on similar structures has involved the use of Cesium-133 Nuclear Magnetic Resonance (NMR) as a probe to investigate ion interactions, suggesting that derivatives of this compound could be functionalized to act as NMR-based sensors. researchgate.net
Table 1: Potential Analytical Probe Applications
| Probe Type | Potential Target | Principle of Detection |
|---|---|---|
| Fluorescent Probe | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence |
| Colorimetric Sensor | Anions (e.g., CN⁻, F⁻) | Change in absorption spectrum upon interaction |
| NMR Probe | Cationic Species (e.g., Cs⁺) | Shift in NMR signal upon complexation |
Emerging Research Areas and Unexplored Potential
The versatility of this compound opens up several emerging research avenues where its unique properties could be harnessed.
In the field of materials science , this compound can serve as a valuable monomer or cross-linking agent in the synthesis of advanced polymers and functional materials. The aldehyde functionality can participate in various polymerization reactions, leading to the formation of novel resins or networks. The ethoxy and propoxy groups can impart desirable characteristics such as thermal stability, solubility in organic solvents, and specific optical properties. For example, related benzaldehyde derivatives are used in the synthesis of heterocyclic compounds, which are pivotal in materials science and pharmaceuticals. smolecule.com The development of new materials from 2-chloro-5-ethoxy-4-propoxybenzaldehyde (B1620595) is also an area of interest, with potential applications in MOF&COF materials, solar cells, and electronic materials. chemscene.com
Another significant area of unexplored potential lies in medicinal chemistry . While this article excludes safety and dosage information, the underlying molecular framework is of interest. For instance, the analog 3-Ethoxy-4-methoxybenzaldehyde is a precursor in the synthesis of a compound investigated for its role in neuroinflammatory diseases. This suggests that this compound could also serve as a key intermediate in the synthesis of novel therapeutic agents. Its structural similarity to other biologically active benzaldehydes, such as those with antioxidant, anti-inflammatory, and anti-angiogenic properties, warrants further investigation into its own potential biological activities. fishersci.pt
Furthermore, the compound's potential in the synthesis of complex molecular architectures is a compelling field of study. The reaction of alkoxy-substituted benzaldehydes with other reagents can lead to the formation of intricate structures like terpyridines and macrocycles. researchgate.netmdpi.com These complex molecules are of great interest for their applications in catalysis, supramolecular chemistry, and as ligands for metal complexes. The specific combination of ethoxy and propoxy groups in this compound could influence the stereochemistry and final architecture of these complex products in unique ways.
Table 2: Emerging Research Directions
| Research Area | Potential Role of this compound | Anticipated Outcome |
|---|---|---|
| Materials Science | Monomer for specialty polymers | Development of new materials with tailored optical and thermal properties |
| Medicinal Chemistry | Intermediate for drug synthesis | Discovery of new lead compounds for various therapeutic targets |
| Supramolecular Chemistry | Building block for macrocycles and ligands | Creation of novel host-guest systems and catalysts |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Ethoxy-4-propoxybenzaldehyde, and how can reaction conditions be optimized?
- Methodology : Utilize Friedel-Crafts alkylation or nucleophilic substitution to introduce ethoxy and propoxy groups to the benzaldehyde core. Optimize solvent polarity (e.g., DMF for high solubility) and temperature (60–80°C) to enhance yields. Monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the pure product .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodology : Combine H/C NMR to identify substituent positions and aldehyde proton resonance (δ ~10 ppm). IR spectroscopy confirms the aldehyde C=O stretch (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (222.28 g/mol, per PubChem data). X-ray crystallography (e.g., Acta Crystallographica reports) resolves stereochemical ambiguities .
Q. What are the primary oxidation and reduction products of this compound?
- Methodology : Oxidation with KMnO/H yields 3-Ethoxy-4-propoxybenzoic acid, confirmed by FTIR (broad O-H stretch at ~2500–3000 cm). Reduction with NaBH produces 3-Ethoxy-4-propoxybenzyl alcohol, identifiable via H NMR (disappearance of aldehyde proton) .
Q. How does the solubility of this compound compare to its structural analogs?
- Methodology : Test solubility in polar (e.g., ethanol) and nonpolar solvents (e.g., hexane). The ethoxy and propoxy groups enhance solubility in moderately polar solvents compared to 3-Ethoxy-4-methoxybenzaldehyde (less bulky) or 4-Isobutoxybenzaldehyde (higher steric hindrance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for substituted benzaldehydes?
- Methodology : Cross-validate NMR data with computational tools (DFT calculations for expected chemical shifts). For crystallographic discrepancies, refine unit cell parameters using software like SHELXTL. Contradictions in biological activity data require replication under controlled conditions (e.g., fixed pH, temperature) and impurity analysis via HPLC .
Q. What experimental designs are suitable for studying the compound’s role in enzyme-catalyzed reactions?
- Methodology : Conduct kinetic assays (e.g., Michaelis-Menten plots) to assess inhibition/activation effects on target enzymes like oxidoreductases. Use fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding affinities. Compare results with structurally simpler analogs (e.g., 3-Ethoxybenzaldehyde) to isolate substituent effects .
Q. How do steric and electronic effects of ethoxy/propoxy groups influence nucleophilic substitution reactions?
- Methodology : Perform Hammett studies to quantify electronic contributions (σ values for substituents). Steric effects are evaluated by comparing reaction rates with bulkier analogs (e.g., 3-Ethoxy-4-isobutoxybenzaldehyde). Computational modeling (e.g., DFT) predicts transition-state geometries and charge distribution .
Q. What strategies mitigate data variability in biological activity studies of benzaldehyde derivatives?
- Methodology : Standardize assay protocols (e.g., cell line passage number, incubation time). Use orthogonal assays (e.g., in vitro enzyme inhibition and in vivo toxicity) to confirm activity. Apply statistical tools (e.g., ANOVA) to identify outliers. Ensure compound purity (>95% by HPLC) to exclude confounding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
